Cas no 879361-58-7 (N-{4-benzyl(methyl)sulfamoylphenyl}-2-chloroacetamide)

N-{4-benzyl(methyl)sulfamoylphenyl}-2-chloroacetamide is a specialized organic compound featuring a chloroacetamide moiety linked to a benzyl(methyl)sulfamoylphenyl group. This structure imparts reactivity suitable for applications in medicinal chemistry and agrochemical synthesis, particularly as an intermediate in the development of sulfonamide-based derivatives. The presence of the chloroacetyl group enhances electrophilic character, facilitating nucleophilic substitution reactions, while the sulfamoylphenyl component contributes to potential bioactivity. The compound's well-defined molecular architecture allows for precise modifications, making it valuable in targeted synthetic pathways. Its stability under controlled conditions ensures consistent performance in research and industrial processes. Proper handling is advised due to the reactive chloroacetamide functionality.
N-{4-benzyl(methyl)sulfamoylphenyl}-2-chloroacetamide structure
879361-58-7 structure
Product Name:N-{4-benzyl(methyl)sulfamoylphenyl}-2-chloroacetamide
CAS No:879361-58-7
MF:C16H17ClN2O3S
MW:352.835781812668
MDL:MFCD08262820
CID:3108937
PubChem ID:9504045
Update Time:2025-10-19

N-{4-benzyl(methyl)sulfamoylphenyl}-2-chloroacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-chloroacetamide
    • N-{4-benzyl(methyl)sulfamoylphenyl}-2-chloroacetamide
    • 879361-58-7
    • Z147651690
    • AKOS001270710
    • EN300-23161
    • N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-chloroacetamide
    • N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide
    • CS-0241145
    • MDL: MFCD08262820
    • Inchi: 1S/C16H17ClN2O3S/c1-19(12-13-5-3-2-4-6-13)23(21,22)15-9-7-14(8-10-15)18-16(20)11-17/h2-10H,11-12H2,1H3,(H,18,20)
    • InChI Key: WZPSCUSEHAZIHL-UHFFFAOYSA-N
    • SMILES: ClCC(NC1C=CC(=CC=1)S(N(C)CC1C=CC=CC=1)(=O)=O)=O

Computed Properties

  • Exact Mass: 352.0648413Da
  • Monoisotopic Mass: 352.0648413Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 74.9Ų

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Additional information on N-{4-benzyl(methyl)sulfamoylphenyl}-2-chloroacetamide

N-{4-benzyl(methyl)sulfamoylphenyl}-2-chloroacetamide: A Comprehensive Overview

N-{4-benzyl(methyl)sulfamoylphenyl}-2-chloroacetamide, also known by its CAS number 879361-58-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl and methyl sulfamoyl group attached to a phenyl ring, and a chloroacetamide moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The development and study of N-{4-benzyl(methyl)sulfamoylphenyl}-2-chloroacetamide have been driven by its promising pharmacological properties. Recent research has focused on its potential as an inhibitor of specific enzymes and receptors, which are implicated in various diseases. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, making it a candidate for the treatment of cancer and other proliferative disorders.

In the context of cancer research, N-{4-benzyl(methyl)sulfamoylphenyl}-2-chloroacetamide has been evaluated for its ability to modulate signaling pathways that are dysregulated in tumor cells. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently activated in various types of cancer. In vitro studies have demonstrated that this compound can effectively inhibit the phosphorylation of AKT and mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Beyond its anticancer properties, N-{4-benzyl(methyl)sulfamoylphenyl}-2-chloroacetamide has also shown promise in the treatment of inflammatory diseases. Inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Research has indicated that this compound can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation and alleviating symptoms associated with these diseases.

The mechanism of action of N-{4-benzyl(methyl)sulfamoylphenyl}-2-chloroacetamide involves multiple pathways. One key mechanism is its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. By inhibiting COX activity, this compound can reduce the levels of prostaglandins and thereby mitigate inflammatory responses.

In addition to its anti-inflammatory effects, N-{4-benzyl(methyl)sulfamoylphenyl}-2-chloroacetamide has been investigated for its potential neuroprotective properties. Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by progressive neuronal loss and cognitive decline. Preclinical studies have shown that this compound can protect neurons from oxidative stress and prevent the aggregation of toxic proteins, such as β-amyloid in AD and α-synuclein in PD.

The safety profile of N-{4-benzyl(methyl)sulfamoylphenyl}-2-chloroacetamide is another critical aspect of its development as a therapeutic agent. Preclinical toxicology studies have indicated that this compound exhibits low toxicity at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

Clinical trials are currently underway to assess the therapeutic potential of N-{4-benzyl(methyl)sulfamoylphenyl}-2-chloroacetamide. Phase I trials have demonstrated that the compound is well-tolerated by patients and shows promising pharmacokinetic properties. These trials have also provided valuable insights into the optimal dosing regimens and administration routes for this compound.

The future prospects for N-{4-benzyl(methyl)sulfamoylphenyl}-2-chloroacetamide strong} are promising. Ongoing research aims to optimize its chemical structure to enhance its potency and selectivity while minimizing side effects. Additionally, combination therapies involving this compound with other drugs are being explored to achieve synergistic effects and improve treatment outcomes.

In conclusion, N-{4-benzyl(methyl)sulfamoylphenyl strong >}-2-< strong >chloroacetamide (CAS number 879361-58-7) is a multifaceted compound with a wide range of potential therapeutic applications. Its unique structural features confer it with potent biological activities, making it a valuable candidate for further development in the fields of oncology, inflammation, neurodegeneration, and beyond. As research continues to advance our understanding of this compound, it holds great promise for improving patient outcomes in various diseases.

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